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molecular formula C12H12O B165321 2-Ethoxynaphthalene CAS No. 93-18-5

2-Ethoxynaphthalene

Cat. No. B165321
M. Wt: 172.22 g/mol
InChI Key: GUMOJENFFHZAFP-UHFFFAOYSA-N
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Patent
US04536466

Procedure details

450 g of β-naphthol, 200 ml of ethanol and 50 ml of 98% sulfuric acid were mixed and after finishing the generation of heat the mixture was heated on a steam bath for 4 hours. After allowing to stand and cool, the lower layer was removed. Then the procedures wherein to the residue were added 40 ml of ethanol and 20 ml of 98% sulfuric acid, the mixture was heated on a steam bath for 3 hours and the lower layer was removed after allowing to stand and cool were repeated three times. The organic layer was washed with water to which was added an aqueous solution of sodium hydroxide (40 g of sodium hydroxide dissolved in 1 liter of water) and the mixture was warmed and shaked. While it was warm, the lower layer was removed, the upper layer was poured into an aqueous solution of sodium hydroxide and cooled to solidified. The solid was collected by filtration, washed with water and air-dried. Yield: 461 g.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[CH2:17]([O:11][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1)[CH3:18]

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
the lower layer was removed
ADDITION
Type
ADDITION
Details
Then the procedures wherein to the residue were added 40 ml of ethanol and 20 ml of 98% sulfuric acid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on a steam bath for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the lower layer was removed
TEMPERATURE
Type
TEMPERATURE
Details
cool
WASH
Type
WASH
Details
The organic layer was washed with water to which
ADDITION
Type
ADDITION
Details
was added an aqueous solution of sodium hydroxide (40 g of sodium hydroxide dissolved in 1 liter of water)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
While it was warm
CUSTOM
Type
CUSTOM
Details
the lower layer was removed
ADDITION
Type
ADDITION
Details
the upper layer was poured into an aqueous solution of sodium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
cooled to solidified
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
Smiles
C(C)OC1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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